molecular formula C23H28N2O4 B3480522 1-(3,4-dimethoxybenzoyl)-N-(2-ethylphenyl)-4-piperidinecarboxamide

1-(3,4-dimethoxybenzoyl)-N-(2-ethylphenyl)-4-piperidinecarboxamide

Cat. No. B3480522
M. Wt: 396.5 g/mol
InChI Key: SBFCLVNBRREVPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-dimethoxybenzoyl)-N-(2-ethylphenyl)-4-piperidinecarboxamide, also known as URB597, is a synthetic compound that belongs to the class of fatty acid amide hydrolase (FAAH) inhibitors. It was first synthesized in 2003 by scientists at the University of Urbino, Italy. This compound has been extensively studied for its potential therapeutic applications in various diseases, including pain, anxiety, and addiction.

Mechanism of Action

1-(3,4-dimethoxybenzoyl)-N-(2-ethylphenyl)-4-piperidinecarboxamide is a selective inhibitor of FAAH, an enzyme that breaks down endocannabinoids in the body. By inhibiting FAAH, 1-(3,4-dimethoxybenzoyl)-N-(2-ethylphenyl)-4-piperidinecarboxamide increases the levels of endocannabinoids, which in turn activate cannabinoid receptors in the brain and peripheral tissues. This activation leads to a reduction in pain, anxiety, and inflammation.
Biochemical and Physiological Effects:
1-(3,4-dimethoxybenzoyl)-N-(2-ethylphenyl)-4-piperidinecarboxamide has been shown to increase the levels of endocannabinoids, such as anandamide and 2-arachidonoylglycerol (2-AG), in the brain and peripheral tissues. This increase in endocannabinoids leads to a reduction in pain, anxiety, and inflammation. 1-(3,4-dimethoxybenzoyl)-N-(2-ethylphenyl)-4-piperidinecarboxamide has also been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.

Advantages and Limitations for Lab Experiments

1-(3,4-dimethoxybenzoyl)-N-(2-ethylphenyl)-4-piperidinecarboxamide has several advantages as a research tool. It is a selective inhibitor of FAAH, which allows researchers to study the effects of endocannabinoids in the body. 1-(3,4-dimethoxybenzoyl)-N-(2-ethylphenyl)-4-piperidinecarboxamide is also relatively stable and has a long half-life, which makes it suitable for in vivo experiments. However, 1-(3,4-dimethoxybenzoyl)-N-(2-ethylphenyl)-4-piperidinecarboxamide has some limitations. It is not very water-soluble, which makes it difficult to administer in some experiments. Additionally, 1-(3,4-dimethoxybenzoyl)-N-(2-ethylphenyl)-4-piperidinecarboxamide has not been extensively studied in humans, so its safety and efficacy in humans are not well-established.

Future Directions

There are several future directions for research on 1-(3,4-dimethoxybenzoyl)-N-(2-ethylphenyl)-4-piperidinecarboxamide. One area of interest is the development of novel therapeutics based on the mechanism of action of 1-(3,4-dimethoxybenzoyl)-N-(2-ethylphenyl)-4-piperidinecarboxamide. Researchers are also interested in studying the effects of 1-(3,4-dimethoxybenzoyl)-N-(2-ethylphenyl)-4-piperidinecarboxamide in various disease models, including pain, anxiety, and addiction. Additionally, there is interest in developing more water-soluble analogs of 1-(3,4-dimethoxybenzoyl)-N-(2-ethylphenyl)-4-piperidinecarboxamide to improve its administration in experiments. Finally, more research is needed to establish the safety and efficacy of 1-(3,4-dimethoxybenzoyl)-N-(2-ethylphenyl)-4-piperidinecarboxamide in humans.

Scientific Research Applications

1-(3,4-dimethoxybenzoyl)-N-(2-ethylphenyl)-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases, including pain, anxiety, and addiction. In preclinical studies, 1-(3,4-dimethoxybenzoyl)-N-(2-ethylphenyl)-4-piperidinecarboxamide has been shown to increase the levels of endocannabinoids, which are natural compounds that regulate pain, anxiety, and mood. This mechanism of action makes 1-(3,4-dimethoxybenzoyl)-N-(2-ethylphenyl)-4-piperidinecarboxamide a promising target for the development of novel therapeutics for the treatment of these diseases.

properties

IUPAC Name

1-(3,4-dimethoxybenzoyl)-N-(2-ethylphenyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O4/c1-4-16-7-5-6-8-19(16)24-22(26)17-11-13-25(14-12-17)23(27)18-9-10-20(28-2)21(15-18)29-3/h5-10,15,17H,4,11-14H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBFCLVNBRREVPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2CCN(CC2)C(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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